Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is an organic compound featuring a benzodioxole moiety. This structural motif is present in various natural and synthetic compounds known for their broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid. The reaction is carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar esterification procedures, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Known for its psychoactive properties.
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: Another compound with similar structural features but different biological activities.
Uniqueness
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is unique due to its specific ester functional group and the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOJWDDCFUZORX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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